(2R,3S)-2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol
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Overview
Description
(2R,3S)-2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol is a complex organic compound that features a purine base attached to a modified ribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxolane ring and the attachment of the purine base. Common reagents used in these reactions include strong acids or bases, protecting groups to prevent unwanted reactions, and catalysts to increase the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound is studied for its potential role in nucleic acid chemistry. It can serve as a model compound for understanding the behavior of nucleotides and nucleosides in various biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural similarity to nucleotides makes it a candidate for drug development, particularly in antiviral and anticancer research.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The purine base can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The oxolane ring provides additional sites for interaction, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Deoxyadenosine: A deoxyribonucleoside with a similar structure but lacking the hydroxyl groups on the sugar moiety.
Ribavirin: An antiviral compound with a similar purine base but different sugar structure.
Uniqueness
What sets (2R,3S)-2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol apart from these similar compounds is its unique combination of the purine base and the modified oxolane ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C10H11N5O3 |
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Molecular Weight |
249.23 g/mol |
IUPAC Name |
(2R,3S)-2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol |
InChI |
InChI=1S/C10H11N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13)/t6?,7-,10+/m0/s1 |
InChI Key |
OGHMFWYXBZGWRH-LZFDYUIDSA-N |
Isomeric SMILES |
C=C1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
C=C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
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